Cyclopropyl(4-fluoro-3-methylphenyl)methanone
Overview
Description
Cyclopropyl(4-fluoro-3-methylphenyl)methanone is a chemical compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group attached to a 4-fluoro-3-methylphenyl ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-fluoro-3-methylphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 4-fluoro-3-methylphenylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-fluoro-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(4-fluoro-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-fluoro-3-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-fluorophenyl)methanone
- Cyclopropyl(3-methylphenyl)methanone
- Cyclopropyl(4-chloro-3-methylphenyl)methanone
Uniqueness
Cyclopropyl(4-fluoro-3-methylphenyl)methanone is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other similar compounds .
Biological Activity
Cyclopropyl(4-fluoro-3-methylphenyl)methanone is a synthetic compound that belongs to the class of cyclopropane derivatives. Its unique structural features, including a cyclopropyl group and a fluorinated phenyl ring, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHF\O
- Key Functional Groups : Cyclopropyl ring, fluorine atom on the phenyl ring, and a ketone functional group.
The presence of the cyclopropyl moiety is known to influence the compound's reactivity and biological interactions due to its strain and unique electronic properties. The fluorine atom enhances electrophilicity, potentially increasing the compound's binding affinity to various biological targets.
Biological Activity Overview
Cyclopropane derivatives have demonstrated a wide range of biological activities, including:
- Antitumor Activity : Some studies suggest that cyclopropane derivatives can inhibit tumor growth by affecting metabolic pathways involved in cancer progression .
- Neurological Effects : Due to their ability to cross the blood-brain barrier, these compounds are being explored for treating neurological disorders.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, particularly serotonin receptors, which are crucial in various physiological processes .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound's structural features allow it to interact with neurotransmitter receptors (e.g., serotonin receptors) effectively. The fluorination alters binding affinity and selectivity, enhancing receptor modulation .
- Metabolic Pathway Influence : Research indicates that cyclopropane derivatives can influence metabolic pathways related to inflammation and cancer progression by modulating enzyme activities .
- Strain-Induced Reactivity : The inherent strain in the cyclopropyl ring may enhance its reactivity towards biological targets, facilitating interactions that lead to therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the potential of cyclopropane derivatives in various therapeutic contexts:
Table 1: Summary of Biological Activities
Notable Research Insights
- A study indicated that fluorinated cyclopropane derivatives exhibited selective agonism at serotonin receptors (5-HT2C), with promising implications for mood disorders and appetite regulation .
- Another research highlighted the antitumor potential of similar compounds through inhibition of monoacylglycerol lipase (MAGL), impacting endocannabinoid levels associated with cancer progression .
Properties
IUPAC Name |
cyclopropyl-(4-fluoro-3-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVZXCYLWBLSER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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